4-(4-Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfonyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-(4-chlorophenyl)-2-butenenitrile. This intermediate is then reacted with methylsulfonyl chloride and a thiourea derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced thioxo derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chlorophenyl methanesulfonyl chloride
- 4-Chlorophenyl phosphorodichloridate
Uniqueness
4-(4-Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct reactivity profile and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C13H9ClN2O2S2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O2S2/c1-20(17,18)11-7-16-13(19)10(6-15)12(11)8-2-4-9(14)5-3-8/h2-5,7H,1H3,(H,16,19) |
InChI Key |
BRHRZWMTGAERRL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.